(2E)-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of (2E)-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. The synthetic route often includes the formation of the pyrrole ring, followed by the introduction of the ethoxyphenyl and nitrophenyl groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
(2E)-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other groups. Common reagents and conditions for these reactions include the use of appropriate solvents, temperature control, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2E)-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2E)-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications and biological effects.
Comparison with Similar Compounds
When compared to similar compounds, (2E)-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- (2E)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile
- (2E)-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-aminophenyl)prop-2-enenitrile These compounds share structural similarities but differ in specific substituents, which can influence their chemical reactivity and applications.
Properties
IUPAC Name |
(E)-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-4-29-23-11-9-21(10-12-23)25-16(2)13-19(17(25)3)14-20(15-24)18-5-7-22(8-6-18)26(27)28/h5-14H,4H2,1-3H3/b20-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHUSPODVWHRRB-ZHZULCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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